Cas no 902298-48-0 ((2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide)

(2Z)-N-(2,4-Difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide is a structurally complex chromene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a conjugated imino-chromene core, a difluorophenyl substituent, and a toluenesulfonamide group, which may enhance binding affinity and metabolic stability. The methoxy group at the 8-position could influence electronic properties and solubility. This compound is of interest for its potential as a scaffold in drug discovery, particularly in targeting enzymes or receptors where selective inhibition is desired. Its well-defined stereochemistry (2Z configuration) and functional group diversity make it a valuable intermediate for further derivatization and biological evaluation.
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide structure
902298-48-0 structure
Product Name:(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide
CAS No:902298-48-0
MF:C24H19F2N3O5S
MW:499.486571550369
CID:6252029
PubChem ID:46257273
Update Time:2025-11-06

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide
    • (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
    • (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
    • 902298-48-0
    • (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
    • AKOS001844181
    • F3168-1304
    • Inchi: 1S/C24H19F2N3O5S/c1-14-6-9-17(10-7-14)35(31,32)29-28-24-18(12-15-4-3-5-21(33-2)22(15)34-24)23(30)27-20-11-8-16(25)13-19(20)26/h3-13,29H,1-2H3,(H,27,30)/b28-24-
    • InChI Key: GGDHCSYKOPWREH-COOPMVRXSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N/N=C1/C(C(NC2C=CC(=CC=2F)F)=O)=CC2C=CC=C(C=2O/1)OC)(=O)=O

Computed Properties

  • Exact Mass: 499.10134821g/mol
  • Monoisotopic Mass: 499.10134821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 930
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 115Ų

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide Pricemore >>

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Additional information on (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide: Structural Insights and Biological Relevance (CAS No. 902298-48-0)

The compound (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide, identified by CAS No. 902298-48-0, represents a structurally complex scaffold with significant potential in medicinal chemistry. Its unique architecture combines a chromene core with a substituted benzene sulfonamide moiety, creating a multifunctional platform for drug discovery. The Z-configuration of the imino group and the strategic placement of fluorine atoms in the phenyl ring contribute to its distinct physicochemical properties, including enhanced lipophilicity and metabolic stability. Recent studies have highlighted the importance of such hybrid molecules in modulating protein-protein interactions and enzyme activity, particularly in pathways related to cancer and inflammatory diseases.

The chromene ring system (benzopyran) serves as a versatile pharmacophore in pharmaceutical research. In this compound, the methoxy group at position 8 enhances electron density through resonance effects, potentially improving binding affinity to target proteins. The presence of a sulfonamide moiety, specifically the 4-methylbenzenesulfonamide substituent, introduces hydrogen-bonding capabilities that are critical for interactions with polar residues in enzyme active sites. Notably, sulfonamides are well-established motifs in antidiabetic agents like canagliflozin and anti-inflammatory drugs such as celecoxib, underscoring their therapeutic relevance.

Synthetic strategies for this compound likely involve multistep organic transformations. The formation of the (Z) configuration at the imino center would require careful control of reaction conditions to prevent isomerization. Modern methodologies such as transition-metal-catalyzed C–N bond formation or microwave-assisted synthesis could be employed to enhance yield and stereoselectivity. The incorporation of fluorine atoms via electrophilic fluorination or transition-metal-catalyzed cross-coupling reactions aligns with contemporary trends in drug design aimed at improving bioavailability and tissue penetration.

In terms of biological activity, compounds bearing similar scaffolds have demonstrated promising results in preclinical models. For instance, chromene-based derivatives with sulfonamide moieties have shown inhibitory effects against carbonic anhydrase isoforms (CA IX/XII), which are overexpressed in hypoxic tumor environments. The difluorophenyl substitution pattern may enhance binding to hydrophobic pockets within these enzymes while maintaining solubility through the methoxy group's polar contribution.

The (Z) geometry of the imino linkage is particularly noteworthy from a stereochemical perspective. This configuration often dictates molecular conformation and receptor binding specificity. Computational studies using molecular dynamics simulations could provide insights into how this geometry influences interactions with biological targets compared to its (E) isomer. Such investigations are crucial for optimizing lead compounds during drug development.

In recent years, there has been growing interest in developing multi-target-directed ligands (MTDLs) that simultaneously modulate multiple pathological pathways. The structural diversity of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide, combining features from both chromene and sulfonamide pharmacophores, positions it as an ideal candidate for MTDL approaches. For example, its dual functionality might enable it to inhibit both kinases involved in cell proliferation and enzymes responsible for inflammatory responses.

Analytical techniques such as NMR spectroscopy (particularly 1H-NMR and 13C-NMR) would be essential for characterizing this compound's structure definitively. The characteristic signals from the aromatic protons on the difluorophenyl ring (δ ~7–8 ppm) and the methoxy group (δ ~3–5 ppm) would provide key evidence for structural confirmation. Mass spectrometry analysis would further confirm molecular weight consistency with theoretical predictions based on elemental composition.

The role of fluorine atoms in pharmaceuticals cannot be overstated; they often improve metabolic stability by resisting cytochrome P450-mediated oxidation while maintaining lipophilicity through their high electronegativity and small size compared to chlorine or bromine atoms typically used as bioisosteres.

In conclusion, (2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide, CAS No. 902298-48-0 exemplifies how rational design principles can lead to innovative chemical entities with broad therapeutic potential across multiple disease areas including oncology and inflammation management.

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